9-(4-Bromophenyl)phenanthrene
Overview
Description
9-(4-Bromophenyl)phenanthrene is a chemical compound with the molecular formula C20H13Br It belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and consists of a phenanthrene core with a bromophenyl group attached at the ninth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromophenyl)phenanthrene typically involves the bromination of phenanthrene followed by a coupling reaction with a bromophenyl group. One common method includes dissolving phenanthrene in dry carbon tetrachloride and adding bromine gradually while maintaining a gentle reflux. The reaction mixture is then distilled to obtain 9-bromophenanthrene . This intermediate can be further reacted with 4-bromophenylboronic acid using a Suzuki coupling reaction to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: The compound can participate in Suzuki and Sonogashira coupling reactions to form various derivatives.
Oxidation and Reduction: It can be oxidized using reagents like potassium permanganate to form phenanthrenequinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Substitution Products: Phenanthrene derivatives with various substituents.
Coupling Products: Extended aromatic systems with additional phenyl or alkynyl groups.
Oxidation Products: Phenanthrenequinone derivatives.
Scientific Research Applications
9-(4-Bromophenyl)phenanthrene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential as a fluorescence probe in biological imaging.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic electronic devices and sensors.
Mechanism of Action
The mechanism of action of 9-(4-Bromophenyl)phenanthrene involves its interaction with molecular targets through its aromatic structure and bromine substitution. It can intercalate into DNA, disrupting cellular processes and exhibiting cytotoxic effects. The compound’s fluorescence properties also make it useful for imaging applications, where it can bind to specific biomolecules and emit light under UV exposure .
Comparison with Similar Compounds
9-Bromophenanthrene: Shares the phenanthrene core but lacks the additional bromophenyl group.
9-(4-Phenyl)phenanthrene: Similar structure without the bromine atom, affecting its reactivity and applications.
9-(4-Phenylethynyl)phenanthrene: Contains an ethynyl linkage, altering its electronic properties.
Uniqueness: 9-(4-Bromophenyl)phenanthrene is unique due to its combination of a bromophenyl group and a phenanthrene core, which imparts distinct reactivity and fluorescence properties. This makes it particularly valuable in applications requiring specific chemical behavior and optical characteristics.
Properties
IUPAC Name |
9-(4-bromophenyl)phenanthrene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-16-11-9-14(10-12-16)20-13-15-5-1-2-6-17(15)18-7-3-4-8-19(18)20/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAFCDUOMYNXTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307484 | |
Record name | 9-(4-Bromophenyl)phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853945-49-0 | |
Record name | 9-(4-Bromophenyl)phenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=853945-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(4-Bromophenyl)phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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